L-Aspartic acid, sodium salt

描述

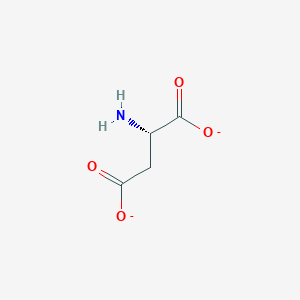

L-Aspartic acid, sodium salt, also known as sodium L-aspartate, is a non-essential amino acid derivative. It is commonly found in the form of a monohydrate and is used in various biochemical and industrial applications. The compound has the molecular formula HO₂CCH₂CH(NH₂)CO₂Na · H₂O and a molecular weight of 173.10 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: L-Aspartic acid, sodium salt can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-aspartic acid is dissolved and then titrated with sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to yield the sodium salt in crystalline form .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrates using specific strains of bacteria that produce L-aspartic acid. The L-aspartic acid is then isolated and purified before being neutralized with sodium hydroxide to form the sodium salt. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions: L-Aspartic acid, sodium salt undergoes various chemical reactions, including:

Transamination: Involves the transfer of an amino group from L-aspartic acid to an alpha-keto acid, forming oxaloacetate and a new amino acid.

Decarboxylation: The removal of a carboxyl group from L-aspartic acid, producing beta-alanine and carbon dioxide.

Condensation: Reacts with other amino acids to form peptides and proteins.

Common Reagents and Conditions:

Transamination: Requires an alpha-keto acid and a transaminase enzyme under physiological conditions.

Decarboxylation: Typically occurs under acidic or enzymatic conditions.

Condensation: Involves peptide bond formation, often facilitated by coupling agents such as carbodiimides.

Major Products Formed:

Oxaloacetate: Formed during transamination reactions.

Beta-alanine: Produced through decarboxylation.

Peptides and Proteins: Result from condensation reactions.

科学研究应用

Food Industry

Flavor Enhancer and Nutritional Supplement

L-Aspartic acid, sodium salt is widely used in the food industry as a flavor enhancer. It improves the taste profile of various food products and serves as a nutritional supplement, contributing to the overall nutritional value of food items. Its umami flavor profile makes it particularly effective in enhancing savory dishes.

| Application | Description |

|---|---|

| Flavor Enhancement | Improves taste in processed foods. |

| Nutritional Supplement | Adds essential amino acids to food products. |

Agriculture

Biostimulant for Plant Growth

In agriculture, this compound acts as a biostimulant that promotes plant growth. It enhances nutrient uptake and improves stress resistance in crops, leading to increased yields. Studies have shown that its application can significantly improve the growth rate of various plant species under suboptimal conditions.

| Application | Benefits |

|---|---|

| Biostimulant | Enhances nutrient uptake and stress resistance. |

| Crop Yield | Increases overall yield in various crops. |

Pharmaceuticals

Cognitive Function and Energy Levels

this compound is utilized in the pharmaceutical industry primarily in dietary supplements aimed at enhancing cognitive function and energy levels. It serves as a precursor for neurotransmitters, which are critical for brain health and function.

Case Study: Cognitive Enhancement

A study published in a peer-reviewed journal demonstrated that supplementation with L-Aspartic acid improved cognitive performance in subjects with mild cognitive impairment (Afrouziyeh et al., 2022). The findings suggest its potential role in neuroprotection and cognitive enhancement.

| Application | Findings |

|---|---|

| Cognitive Function | Improved performance in cognitive tests among older adults. |

| Energy Levels | Increased energy availability during physical activities. |

Biochemistry Research

Studying Amino Acid Metabolism

In biochemical research, this compound is extensively used to study amino acid metabolism and protein synthesis. It provides insights into cellular functions and metabolic pathways.

Research Findings

Research utilizing metabolomic analysis has shown that L-Aspartic acid influences metabolic profiles related to lipid and energy metabolism. These findings highlight its importance in understanding metabolic transitions in various biological systems (Cevallos-Cevallos et al., 2009).

| Application | Insights Gained |

|---|---|

| Amino Acid Metabolism | Understanding metabolic pathways involving amino acids. |

| Protein Synthesis | Investigating protein synthesis mechanisms at the cellular level. |

Cosmetics

Moisturizing Properties

this compound is incorporated into skincare products for its moisturizing properties. It helps improve skin hydration and overall appearance by enhancing the skin's ability to retain moisture.

Product Applications

Cosmetic formulations containing L-Aspartic acid have been shown to provide significant hydration benefits, making them popular in moisturizers and anti-aging products.

| Application | Benefits |

|---|---|

| Skin Hydration | Enhances moisture retention in the skin. |

| Anti-aging Products | Improves overall skin appearance by reducing dryness. |

作用机制

L-Aspartic acid, sodium salt exerts its effects through several mechanisms:

Neurotransmission: Acts as an excitatory neurotransmitter in the central nervous system, binding to specific receptors and promoting synaptic transmission.

Metabolic Pathways: Involved in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents across the mitochondrial membrane.

Protein Synthesis: Serves as a precursor for the synthesis of proteins, nucleotides, and other biologically important molecules.

相似化合物的比较

L-Aspartic acid, sodium salt can be compared with other amino acid derivatives:

L-Glutamic Acid, Sodium Salt: Similar in structure and function, but primarily acts as a neurotransmitter in the brain.

L-Asparagine: Another amino acid derivative, but differs in its role in protein synthesis and nitrogen metabolism.

L-Glutamine: Involved in nitrogen transport and immune function, distinct from L-aspartic acid in its metabolic pathways.

Uniqueness: this compound is unique due to its dual role in neurotransmission and metabolic pathways, making it a versatile compound in both research and industrial applications .

生物活性

L-Aspartic acid, sodium salt (sodium L-aspartate), is a sodium salt derivative of the amino acid L-aspartic acid. This compound is notable for its diverse biological activities and applications in various fields, including biochemistry, nutrition, and medicine. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Chemical Formula : C₄H₈NNaO₅

- Molecular Weight : 173.1 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water

Biological Roles

L-Aspartic acid plays several crucial roles in biological systems:

- Neurotransmitter Function : It acts as a principal neurotransmitter for fast synaptic excitation in the central nervous system. This function is vital for cognitive processes such as learning and memory .

- Metabolic Intermediate : It serves as a metabolic intermediate in the urea cycle and amino acid metabolism, influencing energy production and nitrogen balance in the body .

- Cell Culture Applications : In laboratory settings, sodium L-aspartate is used as a component in buffers and cell culture media to maintain pH stability and provide essential nutrients for cell growth.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of L-aspartic acid. For instance, it has been observed to mitigate neurotoxicity induced by excess glutamate, suggesting potential therapeutic applications in neurodegenerative diseases .

Antioxidant Activity

Research indicates that L-aspartic acid may enhance antioxidant defenses in cells. A study demonstrated that treatment with sodium L-aspartate increased levels of non-enzymatic antioxidants in plantlets exposed to abiotic stressors . This suggests that it may play a role in protecting cells from oxidative damage.

Role in Plant Physiology

L-Aspartic acid sodium salt has been shown to influence plant growth parameters significantly. In a controlled study, varying concentrations of sodium L-aspartate were applied to stevia plantlets, resulting in enhanced shoot biomass and height at optimal concentrations (10 mg/L) compared to controls .

| Treatment Concentration (mg/L) | Fresh Weight (g/plant) | Dry Weight (g/plant) | Shoot Height (cm) |

|---|---|---|---|

| 1 | 0.115 ± 0.001 | 0.018 ± 0.001 | 5.97 ± 0.30 |

| 10 | 0.311 ± 0.032 | 0.043 ± 0.002 | 10.14 ± 0.51 |

| 50 | 0.374 ± 0.019 | 0.076 ± 0.004 | 6.39 ± 0.32 |

| 100 | 0.389 ± 0.020 | 0.066 ± 0.003 | 5.48 ± 0.28 |

Cancer Therapy

L-Aspartic acid sodium salt has been investigated for its potential use in cancer therapy as part of nanoparticle formulations for drug delivery systems . Poly(L-aspartic acid) derivatives have shown promise in enhancing the delivery efficacy of chemotherapeutics like cisplatin while reducing systemic toxicity.

Electrochemical Detection

A novel electrochemical sensor utilizing Ag-doped ZnO nanosheets has been developed for detecting L-aspartic acid concentrations in biological samples, demonstrating high sensitivity and specificity . This technology could facilitate real-time monitoring of L-aspartic acid levels in clinical settings.

属性

CAS 编号 |

17090-93-6 |

|---|---|

分子式 |

C4H7NNaO4 |

分子量 |

156.09 g/mol |

IUPAC 名称 |

disodium;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChI 键 |

VPGWWDZBZDPONV-DKWTVANSSA-N |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-] |

手性 SMILES |

C([C@@H](C(=O)O)N)C(=O)O.[Na] |

规范 SMILES |

C(C(C(=O)O)N)C(=O)O.[Na] |

物理描述 |

White solid; [Sigma-Aldrich MSDS] |

相关CAS编号 |

5598-53-8 28826-17-7 |

同义词 |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。